
Eupachlorin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupachlorin acetate is a sesquiterpene lactone.
Applications De Recherche Scientifique
Environmental and Biomedical Applications
Disinfection and Wastewater Treatment
Peracetic acid, a compound with disinfectant properties, has seen increased attention for wastewater treatment due to its effectiveness across a broad spectrum of microbial activity, including bactericidal, virucidal, fungicidal, and sporicidal actions. Its advantages include ease of treatment implementation, effectiveness in the presence of organic matter, and no requirement for dechlorination. However, its application is limited by cost and potential increases in organic content in the effluent, which could promote microbial regrowth (Kitis, 2004).
Pharmaceutical Applications
In the field of pharmaceuticals, the understanding of fluorine's impact on metabolic pathways and the development of synthetic methodologies for fluorinated compounds is expanding. Fluorinated molecules, including their metabolic aspects, are being studied for their potential in drug design, highlighting the versatile applications of such compounds in enhancing physicochemical properties and influencing metabolic pathways (Johnson et al., 2020).
Environmental Contaminants and Risk Mitigation
Research into nanotechnology applications, specifically nanopesticides and nanofertilizers, is growing, with a focus on developing sustainable agricultural practices. This includes evaluating the environmental behavior and potential effects of such applications on aquatic vertebrates, with the potent androgen receptor agonist 17β-trenbolone serving as an example of environmental contaminants from livestock that pose risks to aquatic life (Ankley et al., 2018).
Propriétés
Nom du produit |
Eupachlorin acetate |
|---|---|
Formule moléculaire |
C22H27ClO8 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
[(3aR,4R,6R,6aR,7R,9aS,9bS)-7-acetyloxy-6-(chloromethyl)-6,9a-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H27ClO8/c1-6-10(2)19(25)30-15-8-21(27,9-23)17-14(29-13(5)24)7-11(3)22(17,28)18-16(15)12(4)20(26)31-18/h6-7,14-18,27-28H,4,8-9H2,1-3,5H3/b10-6-/t14-,15-,16-,17+,18+,21+,22-/m1/s1 |
Clé InChI |
WVTMFOWXYVFVDE-UPVVJIFBSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H](C=C([C@@]2([C@@H]3[C@@H]1C(=C)C(=O)O3)O)C)OC(=O)C)(CCl)O |
SMILES |
CC=C(C)C(=O)OC1CC(C2C(C=C(C2(C3C1C(=C)C(=O)O3)O)C)OC(=O)C)(CCl)O |
SMILES canonique |
CC=C(C)C(=O)OC1CC(C2C(C=C(C2(C3C1C(=C)C(=O)O3)O)C)OC(=O)C)(CCl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)
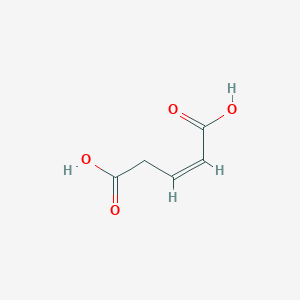


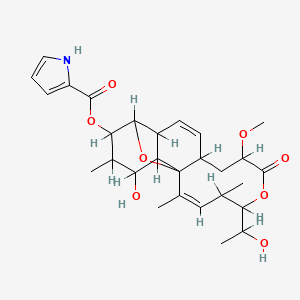
![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)
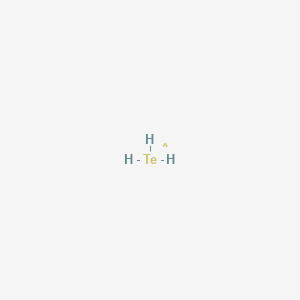


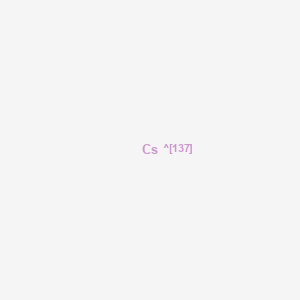
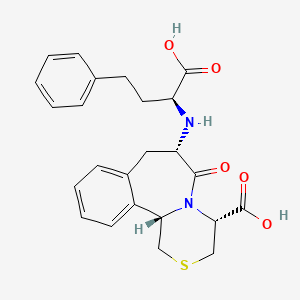


![(2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1233782.png)